5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a fluoro-methoxyphenyl moiety, and a methylsulfanyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like tin(II) chloride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: Shares the pyrimidine core structure but lacks the complex substituents present in the target compound.
4-chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative with different substituents, used in various chemical applications.
Uniqueness
5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c1-20(8-9-4-5-12(22-2)11(17)6-9)14(21)13-10(16)7-18-15(19-13)23-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBISVGQXDFDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)F)C(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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